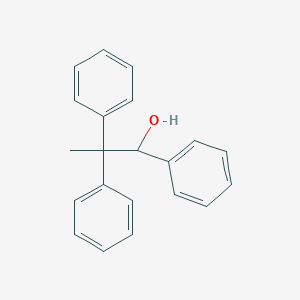![molecular formula C19H17N3 B14725946 4,4'-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline CAS No. 6301-80-0](/img/structure/B14725946.png)
4,4'-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline is an organic compound with the molecular formula C12H10N2 It is known for its unique structure, which includes two pyridine rings connected by an ethene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline typically involves the reaction of 4-chloromethylpyridine with potassium hydroxide in a water-ethanol solution. The reaction is exothermic and may require cooling with an ice bath. The resulting product is filtered, washed with hot water and ethanol, and recrystallized from acetonitrile to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
4,4’-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of 4,4’-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming coordination complexes that can influence biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(4-pyridyl)ethylene: Similar structure with two pyridine rings connected by an ethene bridge.
4,4’-Vinylenedipyridine: Another compound with a similar ethene bridge connecting pyridine rings
Uniqueness
4,4’-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline is unique due to its specific substitution pattern and the presence of aniline groups
Propiedades
Número CAS |
6301-80-0 |
|---|---|
Fórmula molecular |
C19H17N3 |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
4-[1-(4-aminophenyl)-2-pyridin-2-ylethenyl]aniline |
InChI |
InChI=1S/C19H17N3/c20-16-8-4-14(5-9-16)19(13-18-3-1-2-12-22-18)15-6-10-17(21)11-7-15/h1-13H,20-21H2 |
Clave InChI |
IGJFHAXVVIIJNG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


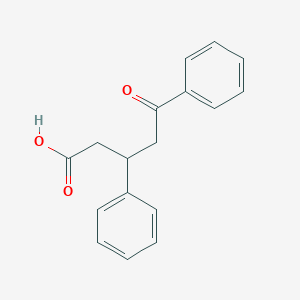
![2-[3-[(7-Chloroquinolin-4-yl)amino]propyl-ethylamino]ethanol](/img/structure/B14725893.png)
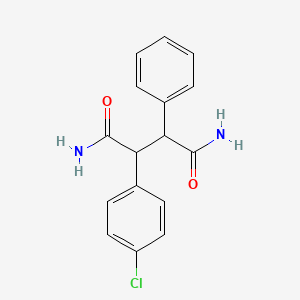

![Dibenzo[d,f][1,2]dioxocin, 5,8-dihydro-5,8-dimethoxy-](/img/structure/B14725913.png)
![formic acid;(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14725919.png)
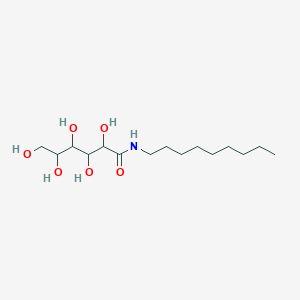

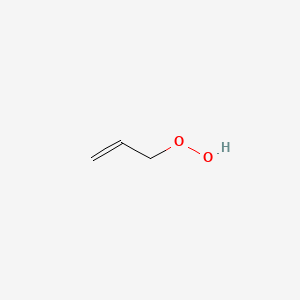

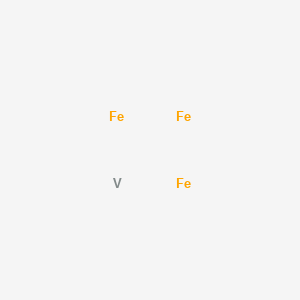

![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B14725955.png)
